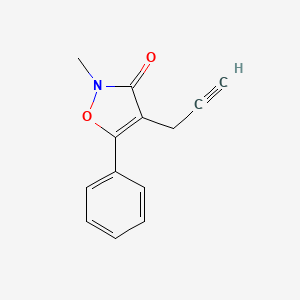

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)-1,2-oxazol-3(2H)-one

Description

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)-1,2-oxazol-3(2H)-one is a heterocyclic compound featuring a 1,2-oxazol-3(2H)-one core substituted with methyl, phenyl, and propargyl groups. The oxazolone ring system is a five-membered lactone-like structure containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties.

Properties

CAS No. |

203917-60-6 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-methyl-5-phenyl-4-prop-2-ynyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C13H11NO2/c1-3-7-11-12(16-14(2)13(11)15)10-8-5-4-6-9-10/h1,4-6,8-9H,7H2,2H3 |

InChI Key |

YEHVIEGSYHUBFX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(O1)C2=CC=CC=C2)CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-methyl-5-phenyl-4-(prop-2-yn-1-yl)oxime and an acid catalyst can lead to the formation of the desired isoxazole compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving high efficiency and cost-effectiveness in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized isoxazole derivatives.

Scientific Research Applications

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)-1,2-oxazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazolone structure. The specific methodologies may vary, but common techniques include cyclization reactions and the use of various catalysts to facilitate the formation of the oxazole ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolone structures can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 18 |

| Compound C | Klebsiella pneumoniae | 20 |

| 2-Methyl... | Staphylococcus aureus | 16 |

Note: Values are indicative and derived from comparative studies on similar compounds.

Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The compound may disrupt microbial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of oxazolone derivatives in treating infections and cancer:

-

Case Study on Antimicrobial Efficacy : A study involving a series of oxazolone derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

"The synthesized compounds exhibited promising antibacterial activity, particularly against resistant strains" .

-

Case Study on Cancer Treatment : Research focused on the cytotoxic effects of related compounds revealed that certain derivatives could significantly reduce tumor growth in animal models.

"Compounds similar to 2-Methyl... showed a marked reduction in tumor size when administered in vivo" .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-5-phenyl-4-(prop-2-yn-1-yl)-1,2-oxazol-3(2H)-one, and how can reaction intermediates be characterized?

- Methodology : Use a multi-step approach starting with condensation of phenylglyoxal with propargylamine to form the oxazolone core. Employ NMR spectroscopy (1H/13C) to track intermediate formation, focusing on diagnostic peaks (e.g., propargyl protons at δ 2.1–2.3 ppm and oxazolone carbonyl at ~170 ppm). Validate purity via HPLC-MS with a C18 column (acetonitrile/water gradient). For analogous oxazolone syntheses, see strategies in triazole derivatives .

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve the molecular structure of this compound?

- Methodology : Grow crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture. Use SHELXL for refinement, adjusting parameters like displacement restraints (ISOR) for the propargyl group and applying Hirshfeld rigid-bond tests to validate thermal motion . Example refinement metrics:

| Parameter | Value |

|---|---|

| R1 | < 0.05 |

| wR2 | < 0.12 |

| C-C σ | 0.002 Å |

Q. Which spectroscopic techniques are most effective for confirming the oxazolone ring conformation?

- Methodology : Combine IR spectroscopy (C=O stretch at ~1750 cm⁻¹) with DFT calculations (B3LYP/6-31G*) to model vibrational modes. Compare experimental vs. computed spectra to identify deviations caused by crystal packing or hydrogen bonding .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed, and what functional insights do they provide?

- Methodology : Apply graph-set analysis (Etter’s formalism) to categorize H-bond motifs (e.g., D(2) chains or R2<sup>2</sup>(8) rings). Use Mercury CSD to quantify donor-acceptor distances and angles. For example:

| Interaction | D···A (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N-H···O | 2.85 | 165 | C(6) |

| C-H···π | 3.10 | 145 | - |

Q. What computational strategies resolve contradictions between crystallographic data and spectroscopic observations (e.g., bond-length discrepancies)?

- Methodology : Perform multivariate statistical analysis on crystallographic (e.g., anisotropic displacement parameters) and spectroscopic data. Use SHELXL’s TWIN/BASF commands to model disorder or twinning. Cross-validate with solid-state NMR to detect dynamic effects not captured by SC-XRD .

Q. How does the propargyl substituent influence electronic properties and reactivity?

- Methodology : Conduct natural bond orbital (NBO) analysis (at the MP2/cc-pVTZ level) to quantify hyperconjugation (e.g., σ→π* interactions in the propargyl group). Pair with cyclic voltammetry to measure redox potentials, correlating electron-withdrawing effects with oxazolone ring polarization .

Q. What role do ring-puckering coordinates play in understanding the oxazolone’s conformational flexibility?

- Methodology : Calculate Cremer-Pople parameters (θ, φ) from SC-XRD data to quantify puckering amplitude and phase. For a five-membered oxazolone, θ > 20° indicates significant non-planarity. Compare with DFT-relaxed structures to assess energy barriers for pseudorotation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.